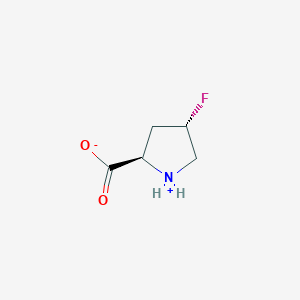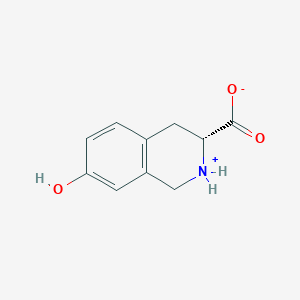
(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-3-carboxylate is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a hydroxyl group and a carboxylate group in its structure makes it an interesting molecule for various chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate isoquinoline derivative.
Hydroxylation: Introduction of the hydroxyl group at the 7th position can be achieved through selective hydroxylation reactions.
Carboxylation: The carboxylate group is introduced at the 3rd position through carboxylation reactions, often using carboxylating agents under controlled conditions.
Chirality Induction: The (3R) configuration is ensured through the use of chiral catalysts or chiral starting materials.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in inflammation, neurotransmission, and cell signaling.
Comparación Con Compuestos Similares
- (3R)-7-nitro-1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
- (3R)-N-(4-chlorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
Comparison:
- Structural Differences: The presence of different functional groups (e.g., nitro, chlorophenyl, sulfonamide) distinguishes these compounds from (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-3-carboxylate.
- Biological Activity: Each compound exhibits unique biological activities due to the differences in their functional groups and molecular interactions.
- Applications: While all these compounds have potential therapeutic applications, their specific uses may vary based on their unique properties and mechanisms of action.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKCRLDSCSWXML-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C([NH2+]CC2=C1C=CC(=C2)O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([NH2+]CC2=C1C=CC(=C2)O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
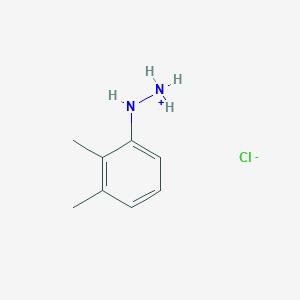
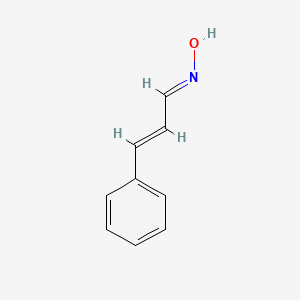
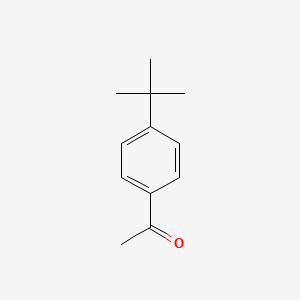
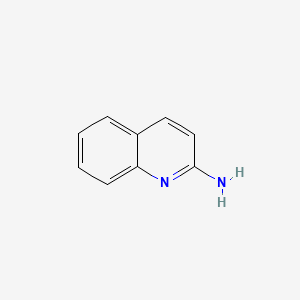
![2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B7722449.png)
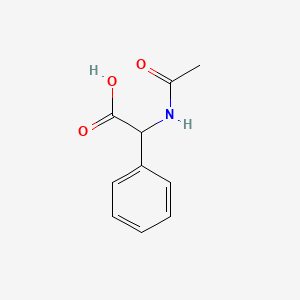
![3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B7722455.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B7722469.png)
![4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-6-ium;chloride](/img/structure/B7722477.png)
![2-methylsulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7722480.png)
![ethyl 4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7722484.png)
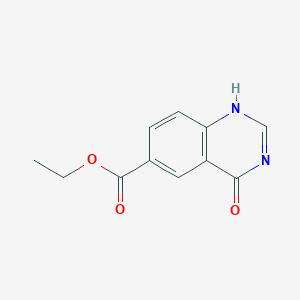
![2-amino-6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7722501.png)
